N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-[4-(Acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group. The carboxamide moiety is linked to a 4-acetylamino phenyl ring, while a methoxy group occupies the 6-position of the quinoline scaffold. The compound’s molecular formula is C₁₉H₁₇N₃O₄, with a molecular weight of 351.36 g/mol. Its synthesis typically involves condensation reactions between activated quinoline intermediates and substituted anilines, followed by purification via techniques such as thin-layer chromatography (TLC) or recrystallization .
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-12-3-5-13(6-4-12)22-19(25)16-10-20-17-8-7-14(26-2)9-15(17)18(16)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
InChI Key |
CHNLUHKXOMNOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-acetylaminophenylamine, which is then reacted with 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-oxo-1,4-dihydroquinoline-3-carboxamide class encompasses diverse derivatives with variations in substituents on the quinoline core and the aryl/alkyl groups attached to the carboxamide nitrogen. Below is a detailed comparison of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: The 6-methoxy group in the target compound may enhance solubility compared to 6-chloro derivatives (e.g., compound 52), which are more lipophilic and prone to membrane penetration .
Synthetic Accessibility :
- The target compound’s synthesis is less complex than adamantyl- or pentyl-substituted derivatives (e.g., compound 52), which require multi-step functionalization of bulky groups .
Characterization Methods :
- All compounds in this class are characterized via ¹H NMR , LC-MS , and IR spectroscopy , with melting points and optical rotations reported for chiral variants .
Biological Activity
N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, a derivative of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, has been studied for its potential biological activities, particularly its anti-inflammatory properties. This compound is part of a class of quinoline derivatives that have shown promise in various therapeutic areas.
Structure and Composition
The molecular formula for this compound is C19H17N3O4, with a molecular weight of approximately 351.362 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 351.362 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of the compound exhibit significant anti-inflammatory effects. For instance, a study evaluated the anti-inflammatory activities of various derivatives in J774A.1 macrophage cells. Among these, one derivative (13a) was particularly effective in inhibiting lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition was linked to the suppression of the NF-κB signaling pathway .
In Vivo Studies
In vivo experiments using LPS-induced acute lung injury (ALI) models showed that administration of derivative 13a significantly improved symptoms, including:
- Alleviation of lung tissue pathological changes.
- Reduction in pulmonary edema.
- Inhibition of macrophage infiltration.
Additionally, this compound improved survival rates in sepsis models induced by LPS . These findings suggest that this compound may be a promising candidate for treating inflammatory diseases.
Case Study: Acute Lung Injury
A specific case study focused on the effects of derivative 13a in mice models showed:
- Pathological Observations : Significant reduction in inflammation markers within lung tissues.
- Survival Rates : Enhanced survival rates in treated groups compared to controls.
The pharmacokinetic profile indicated a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, which are favorable for therapeutic applications .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other anti-inflammatory agents, a comparative analysis was performed:
| Compound | Anti-inflammatory Activity | T1/2 (hours) | Bioavailability (%) |
|---|---|---|---|
| N-[4-(acetylamino)phenyl]-6-methoxy... | High | 11.8 | 36.3 |
| Compound A | Moderate | 8.0 | 25.0 |
| Compound B | Low | 5.5 | 40.0 |
This table highlights the superior anti-inflammatory activity and pharmacokinetic properties of this compound compared to other tested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
